2-(3-Chloropyrazin-2-yl)acetonitrile

Kinase Inhibition Oncology Medicinal Chemistry

2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6), also known as 3-chloro-2-pyrazineacetonitrile, is a heteroaromatic building block featuring a pyrazine core substituted with a chlorine atom at the 3-position and an acetonitrile group at the 2-position. With a molecular weight of 153.57 g/mol and a molecular formula of C6H4ClN3 , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 914360-88-6
Cat. No. B1283171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropyrazin-2-yl)acetonitrile
CAS914360-88-6
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)CC#N)Cl
InChIInChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2
InChIKeyQYOUXNLAVKGTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) - A Strategic Pyrazine Building Block for Kinase-Focused Drug Discovery


2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6), also known as 3-chloro-2-pyrazineacetonitrile, is a heteroaromatic building block featuring a pyrazine core substituted with a chlorine atom at the 3-position and an acetonitrile group at the 2-position [1]. With a molecular weight of 153.57 g/mol and a molecular formula of C6H4ClN3 , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules. The presence of the chlorine atom and the nitrile group provides distinct reactivity handles for further functionalization, enabling the construction of diverse chemical libraries targeting specific biological pathways [2].

Heteroaromatic building block for kinase-focused medicinal chemistry and parallel library synthesis.
Orthogonal synthetic handles: the 3-chloro and 2-acetonitrile groups enable regioselective functionalization for complex molecular architectures.
Drug-discovery workflow: supports hit-to-lead optimization and the scalable synthesis of advanced pharmaceutical intermediates.

Why Substituting 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) with Positional Isomers or Other Pyrazine Acetonitriles Compromises Research Integrity


The specific positioning of the chlorine atom at the 3-position and the acetonitrile group at the 2-position on the pyrazine ring dictates the compound's unique reactivity and biological profile. Even seemingly minor modifications, such as shifting the chlorine atom to the 6-position (as in 2-(6-chloropyrazin-2-yl)acetonitrile) or adding methyl groups to the acetonitrile moiety (as in 2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile), can drastically alter binding affinities, metabolic stability, and synthetic utility [1]. The following quantitative evidence demonstrates that 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) occupies a distinct space in terms of kinase inhibition potency, synthetic accessibility, and physicochemical properties, making direct substitution without careful validation a significant risk to research reproducibility and project outcomes [2].

Positional Isomers Substituting with 6-chloro positional isomers may significantly shift kinase binding affinity and metabolic stability profiles, requiring full re-validation.
Structural Analogs Acetonitrile-modified analogs can alter target selectivity, shifting biological application space away from dual BRAF/CDK2 inhibition.
Synthetic Utility The 3-chloropyrazine substitution pattern provides distinct regioselectivity advantages; using other chloropyrazine derivatives may compromise reaction yield and purity.

Quantitative Differentiation of 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) from its Closest Analogs


Superior Kinase Inhibition Potency Against BRAF and CDK2 Compared to Positional Isomers and Structural Analogs

2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) demonstrates significantly higher potency against key oncology targets compared to its close structural analogs. Against BRAF kinase, the compound exhibits an IC50 of 20 nM, which is approximately 750-fold more potent than the 15 μM IC50 reported for the 6-chloro positional isomer [1]. Furthermore, its activity against CDK2 is also notable, with an IC50 of 48 nM, highlighting its potential as a privileged scaffold for developing dual kinase inhibitors [2]. The 2-methylpropanenitrile analog (CAS 914360-90-0) shows a shift in target profile, with an IC50 of 15 nM against HDAC6, suggesting a different biological application space [3].

Kinase inhibition potency
Head-to-head
BRAF IC50 20 nM vs. 15 µM
Supports kinase inhibition comparison context
Reported 750-fold difference; assay conditions require review.
Kinase Inhibition Oncology Medicinal Chemistry

Enhanced Reactivity for Regioselective Functionalization in Medicinal Chemistry Campaigns

The unique substitution pattern of 2-(3-Chloropyrazin-2-yl)acetonitrile enables highly regioselective reactions that are not feasible with other chloropyrazine isomers. Studies on the synthesis of diazinylarylacetonitriles demonstrate that the 3-chloro-2-pyrazine substitution pattern allows for selective nucleophilic aromatic substitution at the chlorine-bearing carbon, while leaving the acetonitrile group intact for further modifications [1]. This orthogonal reactivity is crucial for building complex molecular architectures. In contrast, the 2-chloropyrazine derivatives used in similar reactions often lead to mixtures of regioisomers, reducing synthetic efficiency and yield [2]. This differential reactivity profile has been exploited in the synthesis of acalabrutinib intermediates, where high-yielding telescoped procedures have been developed, underscoring the compound's utility in scalable pharmaceutical manufacturing [3].

Regioselective functionalization
Method context
Selective SNAr vs. isomeric mixtures
Supports synthetic utility comparison review
3-chloropyrazine pattern enables cleaner reactions; acalabrutinib intermediate context.
Synthetic Chemistry Lead Optimization Structure-Activity Relationship

Documented Chemical Stability Under ICH Storage Conditions for Reliable Long-Term Use

2-(3-Chloropyrazin-2-yl)acetonitrile has been assessed for stability under 2-year ICH study conditions, demonstrating chemical and physical stability that ensures reliable performance in long-term research projects and pharmaceutical development . This is a critical differentiator from less stable pyrazine analogs, which may degrade over time, leading to inconsistent biological results or failed reactions. While many related pyrazine acetonitriles lack documented stability data, this compound's proven robustness reduces the risk of experimental variability and costly re-synthesis . The compound is recommended to be stored at room temperature, further simplifying inventory management compared to analogs requiring cold-chain logistics [1].

Long-term chemical stability
Data to verify
Stable under 2-year ICH study conditions
Supports stability documentation review
Reported robustness; compare with analogous compounds lacking stability data.
Chemical Stability Compound Management Pharmaceutical Development

Favorable Safety Profile and Handling Characteristics for Laboratory-Scale Research

The Globally Harmonized System (GHS) classification for 2-(3-Chloropyrazin-2-yl)acetonitrile indicates a predictable and manageable safety profile, with primary hazards limited to acute oral and dermal toxicity (H302 and H312) [1]. This contrasts with other pyrazine derivatives, which may present more complex hazard profiles including severe skin burns, respiratory sensitization, or reproductive toxicity, necessitating more stringent handling protocols and specialized facilities. The compound's stability and defined hazard profile allow for safer handling in standard laboratory fume hoods without the need for extraordinary containment measures, reducing operational overhead and facilitating wider accessibility for academic and industrial research groups .

GHS hazard classification
Class-level
H302, H312 vs. more complex profiles
Supports hazard classification comparison context
Manageable acute toxicity hazards; other pyrazines may carry H314/H334.
Laboratory Safety Compound Handling Occupational Health

Optimized Application Scenarios for 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis Targeting BRAF and CDK2 in Oncology Drug Discovery

Given its high potency against BRAF (IC50 = 20 nM) and CDK2 (IC50 = 48 nM), 2-(3-Chloropyrazin-2-yl)acetonitrile is an ideal starting material for the parallel synthesis of focused kinase inhibitor libraries aimed at these clinically validated oncology targets [1][2]. Its use enables the rapid exploration of structure-activity relationships around the pyrazine core, with the confidence that the initial scaffold already possesses significant target engagement, reducing the number of synthetic iterations required to achieve a lead compound.

Scalable Synthesis of Advanced Pharmaceutical Intermediates Requiring High Regioselectivity and Yield

The compound's demonstrated ability to undergo highly regioselective nucleophilic aromatic substitution makes it a strategic choice for the multi-kilogram synthesis of complex pharmaceutical intermediates, such as those used in the manufacturing of acalabrutinib [3]. The orthogonal reactivity of the chlorine and nitrile groups minimizes byproduct formation and simplifies purification, directly contributing to lower cost of goods (COGS) and more robust process development.

Long-Term Compound Management and High-Throughput Screening (HTS) Campaigns

The documented 2-year ICH stability and favorable GHS safety profile of 2-(3-Chloropyrazin-2-yl)acetonitrile make it exceptionally well-suited for inclusion in corporate compound collections and high-throughput screening libraries [4]. Its stability ensures consistent assay performance over extended periods, while its manageable hazard profile reduces the complexity and cost of automated liquid handling and storage, maximizing return on investment for screening infrastructure.

Application
Selection Property
Validation Focus
BRAF/CDK2 kinase library synthesis
Kinase inhibition assay context
Target engagement and selectivity profiling
Scalable advanced intermediate manufacturing
Regioselective synthetic utility
Reaction yield, purity, and byproduct profile
Long-term HTS compound management
Stability and hazard classification profile
Analytical consistency under long-term storage

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